molecular formula C12H23N<br>C6H11NHC6H11<br>C12H23N B1670486 Dicyclohexylamine CAS No. 101-83-7

Dicyclohexylamine

Cat. No. B1670486
CAS RN: 101-83-7
M. Wt: 181.32 g/mol
InChI Key: XBPCUCUWBYBCDP-UHFFFAOYSA-N
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Description

Dicyclohexylamine (DCHA) is a versatile chemical compound. It is slightly soluble in water but readily dissolves in organic solvents . It is generally stable but may decompose in the presence of strong acids or oxidizing agents . It has various applications, such as an inhibitor of spermidine synthase in plants and a colorimetric sensor for detecting trinitrotoluene (TNT) contamination .


Synthesis Analysis

Dicyclohexylamine may be prepared by pressure hydrogenation of diphenylamine using a ruthenium catalyst, or by the reaction of cyclohexanone with cyclohexylamine in the presence of a palladium/carbon catalyst under a hydrogen pressure of about 4 mm Hg .


Molecular Structure Analysis

Dicyclohexylamine is a chemical compound with the molecular formula C12H23N . It is classified as a secondary amine due to the presence of an amine functional group attached to two cyclohexyl groups .


Chemical Reactions Analysis

Dicyclohexylamine can undergo typical amine reactions, including the formation of salts with acids and participation in nucleophilic substitution reactions . A study of the gas-phase dehydrogenation of dicyclohexylamine over a nickel catalyst showed that the major products of dicyclohexylamine dehydrogenation are imine N-cyclohexylidenecyclohexanamine and aromatic amine N-phenylcyclohexylamine .


Physical And Chemical Properties Analysis

Dicyclohexylamine is a colorless to pale yellow liquid with a distinct amine-like odor . It has a molecular weight of 181.32 g/mol, a melting point range of -4 to -3 °C, and a boiling point range of 256 to 257 °C . The density of DCHA is 0.894 g/cm³ at 20 °C . It exhibits slight solubility in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Dicyclohexylamine has been studied for its potential in treating various bacterial infections. For instance, it has been found effective in inhibiting the growth of certain bacterial strains like Streptococcus uberis, showing significant sensitivity to dicyclohexylamine, which could arrest its growth at specific concentrations. This suggests its potential in developing new antibacterial treatments, especially for bacteria sensitive to this compound. The inhibition is related to the drug's impact on bacterial spermidine synthase and its ability to alter spermidine concentration in bacterial cells, which is crucial for their growth and survival (Mattila, Honkanen-Buzalski, & Pösö, 1984).

Polymer Chemistry

In the field of polymer chemistry, dicyclohexylamine has been utilized as a chain transfer agent in organolanthanide-mediated ethylene polymerizations to produce amine-terminated polyethylenes. This process has shown promising results, yielding polymers with good activity and narrow polydispersities. The resulting polymers have been characterized by various methods, indicating that dicyclohexylamine plays a significant role in introducing electron-rich amine groups into polyolefins. This application is notable for its efficiency in modifying polymer properties for specific industrial uses (Amin & Marks, 2007).

Genotoxicity Studies

Dicyclohexylamine has been the subject of genotoxicity studies, particularly its potential effects on chromosomal structures in vivo. Research involving mouse bone marrow cells showed that dicyclohexylamine could induce significant chromosomal aberrations at high doses. This suggests its potential genotoxic effects in mammals, raising concerns about its safety in certain applications (Stanimirović et al., 2006).

Corrosion Inhibition

Dicyclohexylamine has been investigated for its use as a vapor-phase inhibitor in protecting metals against corrosion. Its electrochemical behavior, particularly when used in formulations like salts (nitrite, nitrate, acid carbonate), suggests potential applications in industrial settings where corrosion prevention is crucial. Such studies offer insights into the mechanisms of its protective action and its effectiveness in various environmental conditions (Mindowicz & Puchalska, 1964).

Apiculture and Veterinary Medicine

In apiculture, dicyclohexylamine is a component of fumagillin, an antibiotic used against microsporidian infections in bees. Its stability and residue in hive products like beeswax have been a subject of study, highlighting its role in controlling diseases that affect bee populations. Such research is significant for understanding the environmental and health impacts of chemical treatments used in beekeeping (Thompson, van den Heever, & Pernal, 2018).

Safety And Hazards

Dicyclohexylamine is combustible and corrosive . It should be avoided in contact with acids, metals, and strong oxidizing agents . Concentrated vapors may form explosive mixtures with air . Exposure to heated dicyclohexylamine may cause thermal burns . Heating the chemical to decomposition may release nitrogen oxides and other potentially toxic gases .

properties

IUPAC Name

N-cyclohexylcyclohexanamine
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InChI

InChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2
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InChI Key

XBPCUCUWBYBCDP-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)NC2CCCCC2
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Molecular Formula

C12H23N, Array
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Related CAS

3129-91-7 (nitrite), 3882-06-2 (nitrate), 68052-37-9 (phosphate[3:1])
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DSSTOX Substance ID

DTXSID6025018
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Molecular Weight

181.32 g/mol
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Physical Description

Dicyclohexylamine appears as a colorless liquid with a faint fishlike odor. Less dense than water. May be toxic by ingestion. Severely irritates skin, eyes and mucous membranes. Used to make paints, varnishes and detergents., Dry Powder; Liquid, Colorless liquid with a faint fishy odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Cyclohexanamine, N-cyclohexyl-
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Boiling Point

492.4 °F at 760 mmHg (NTP, 1992), 255.8 °C @ 760 MM HG, 256 °C
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Flash Point

greater than 210 °F (NTP, 1992), 105 °C, 105 °C o.c.
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Solubility

Slightly soluble (NTP, 1992), SPARINGLY SOL IN WATER; SOL IN USUAL ORGANIC SOLVENTS; MISCIBLE WITH CYCLOHEXYLAMINE, Soluble in ethanol, ether, benzene., Soluble in oxygenated solvents., Solubility in water, g/100ml at 25 °C: 0.08
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Density

0.913 to 0.919 at 59 °F (NTP, 1992), 0.9104 at 25 °C/25 °C, Relative density (water = 1): 0.9
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Vapor Density

6.25 at 68 °F mmHg (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.25 (AIR= 1), Relative vapor density (air = 1): 6.25
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Vapor Pressure

0.03 [mmHg], 3.38X10-2 at 25 °C, Vapor pressure, kPa at 37.7 °C: 1.6
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Product Name

Dicyclohexylamine

Color/Form

COLORLESS LIQUID

CAS RN

101-83-7
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Melting Point

68 °F (NTP, 1992), -0.1 °C
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Synthesis routes and methods I

Procedure details

H-Ser(Bzl)-OH (18.6 g, 95.4 mmol) was dissolved in 45 ml of Triton B (40% methanolic solution of Trimethylbenzylammonium Hydroxide), evaporated to dryness and the residue re-evaporated twice with DMF (250 ml each). The oily residue was taken up in DMF (250 ml) and stirred with Ac-OSu (16.5 g, 95.4 mmol) for 5 hr. A few ml (~5 ml) of NMM was added to bring the reaction to slightly basic conditions during this period of time. Acetic acid (~5 ml) was then added and the solvents removed by evaporation, leaving an oily residue which was partitioned between 5% HOAc and EtOAc. The aqueous layer was extracted once more with EtOAc and the combined EtOAc solution washed twice with small volumes of H2O, dried over Na2SO4, and evaporated to approximately 300 ml (1/3 of original volume). Crystalline product formed immediately when DCHA was added to a slightly basic condition (~35 ml). The crude material (32.5 g, mp 135°- 145°) was recrystallized from EtOH (150 ml) and ether (900 ml):
Quantity
18.6 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
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16.5 g
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Synthesis routes and methods II

Procedure details

1.4 g of 2-(3-benzoylthio-propionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt are dissolved in 20 ml of methanol, and 20 ml of 8 % aqueous ammonia are added thereto. The mixture is stirred at room temperature overnight in nitrogen gas atmosphere. The reaction mixture is condensed to dryness under reduced pressure, and the residue is washed with ether. 0.85 g of 2-(3-mercaptopropionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.dicyclohexylamine salt is thereby obtained. Yield: 74.7 % M.p. 193°-194° C.(decomp.) (This product begins to gradually decompose at 176° C.)
Name
2-(3-benzoylthio-propionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
74.7%

Synthesis routes and methods III

Procedure details

1.26 g of (3S)-2-[(2S)-3-benzoylthio-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt are suspended in a mixture of 15 ml of 10 % aqueous ammonia and 5 ml of methanol. The mixture is stirred at room temperature for 3.5 hours in nitrogen gas atmosphere. The reaction mixture is condensed to dryness under reduced pressure, and a mixture of ether and n-hexane is added thereto. Crystalline precipitates are collected by filtration, washed with ether and recrystallized from ethanol. 0.85 g of (3S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.dicyclohexylamine salt is thereby obtained as colorless crystals. Yield: 82.7 % M.p. 191°-192° C.(decomp.) (This product begins to gradually decompose at about 172° C.). All the physico-chemical properties of this product are identical with those of the sample obtained in Example 1-(3).
Name
(3S)-2-[(2S)-3-benzoylthio-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
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0 (± 1) mol
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Yield
82.7%

Synthesis routes and methods IV

Procedure details

In a Meyer's flask having an inner volume of 300 ml, 100 g of orthoxylene and 60 g of sulfuric acid were dispersed. Then the Meyer's flask was kept cooled in a water bath, 122 g of cyclohexylamine was added dropwise thereto to obtain a xylene slurry of white crystals of dicyclohexylamine salt of sulfuric acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
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Quantity
0 (± 1) mol
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Quantity
300 mL
Type
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Synthesis routes and methods V

Procedure details

A mixture of 21.5 g. (0.087 mol.) of methyl 2-sulfoethyldithiocarbamate potassium salt (0.5 hydrate) and 7.16 g. (0.11 mol.) of sodium azide in 200 ml. of water was refluxed for two hours. The solution was cooled to 25° and extracted with ethyl acetate. The aqueous phase was treated with Amberlite IR-12OH resin, washed with ether and evaporated to give an oil. The oil was dissolved in acetone, the solution was filterd and the filtrate was evaporated to dryness to give 1-(2-sulfoethyl)-tetrazole-5-thiol. The thiol was dissolved in isopropanol, cyclohexylamine was added until pH 8-9 and acetonitrile was added to give 1-(2-sulfoethyl)tetrazole-5-thiol as the di-cyclohexylamine salt.
Name
thiol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclohexylamine
Reactant of Route 2
Reactant of Route 2
Dicyclohexylamine
Reactant of Route 3
Dicyclohexylamine
Reactant of Route 4
Reactant of Route 4
Dicyclohexylamine
Reactant of Route 5
Reactant of Route 5
Dicyclohexylamine
Reactant of Route 6
Reactant of Route 6
Dicyclohexylamine

Citations

For This Compound
7,960
Citations
TS Carswell, HL Morrill - Industrial & Engineering Chemistry, 1937 - ACS Publications
… A-phenyl cyclohexylamine is formed by the condensation of a molecule of cyclohexylamine and a molecule of aniline, splitting out ammonia; dicyclohexylamine is formed by the …
Number of citations: 48 pubs.acs.org
H Hibasami, M Tanaka, J Nagai, T Ikeda - FEBS letters, 1980 - core.ac.uk
… rat ventral prostate was strongly inhibited by dicyclohexylamine and also by cyclohexylamine, and that administration of dicyclohexylamine caused a decrease in the concentration of …
Number of citations: 119 core.ac.uk
E Cano, DM Bastidas, J Simancas, JM Bastidas - Corrosion, 2005 - onepetro.org
A volatile corrosion inhibitor (VCI) is a compound that has the ability to vaporize and condense on a metallic surface to make it less susceptible to corrosion. The main advantage of VCI …
Number of citations: 24 onepetro.org
S Kagaya, D Takata, T Yoshimori, T Kanbara, K Tohda - Talanta, 2010 - Elsevier
… dicyclohexylamine, which has not been used for the extraction of gold(III), was excellent. It is noteworthy that DLLME using dicyclohexylamine … (III) with dicyclohexylamine. The potential …
Number of citations: 64 www.sciencedirect.com
ML Kijevčanin, IR Radović, BD Djordjević, AŽ Tasić… - Thermochimica acta, 2011 - Elsevier
The experimental density ρ and refractive index n D data have been determined for the systems of dicyclohexilamine with 1-propanol, or 1-butanol, or 2-butanol, or 1-pentanol, in the …
Number of citations: 41 www.sciencedirect.com
R Valeš, B Dvořák, J Krupka - Polish Journal of Chemical Technology, 2021 - sciendo.com
This work deals with a study of the effect of temperature on the cyclohexylamine disproportionation to dicyclohexylamine, conjointly with the thermodynamic analysis of this process. The …
Number of citations: 2 sciendo.com
E Erçağ, A Üzer, R Apak - Talanta, 2009 - Elsevier
Because of the extremely heterogeneous distribution of explosives in contaminated soils, on-site colorimetric methods are efficient tools to assess the nature and extent of contamination…
Number of citations: 76 www.sciencedirect.com
M Sornambigai, C Venkateswara Raju… - Analytical …, 2021 - ACS Publications
… In the present work, we identified dicyclohexylamine (DCHA) as a new and highly efficient anodic co-reactant in ECL for the luminol molecule. The electrochemical and ECL behavior of …
Number of citations: 17 pubs.acs.org
JP van den Heever, TS Thompson, JM Curtis… - Food Chemistry, 2015 - Elsevier
Fumagillin is extensively used to control nosema disease in apiculture. In the commercial formulation, fumagillin is present as a salt in an equimolar quantity with dicyclohexylamine (…
Number of citations: 37 www.sciencedirect.com
JP van den Heever, TS Thompson, SJG Otto, JM Curtis… - Apidologie, 2016 - Springer
Both commercially available fumagillin-based treatments for honey bees (Apis mellifera), Fumagilin-B ® as well as Fumidil-B ® , contain the reportedly genotoxic and tumorigenic …
Number of citations: 30 link.springer.com

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